molecular formula C8H4ClF3O3 B134076 3-Chloro-4-(trifluoromethoxy)benzoic acid CAS No. 158580-93-9

3-Chloro-4-(trifluoromethoxy)benzoic acid

Cat. No.: B134076
CAS No.: 158580-93-9
M. Wt: 240.56 g/mol
InChI Key: QGVQWEOEEXGRSD-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4ClF3O3. It is a white to yellow solid that is used in various chemical applications. The compound is known for its unique chemical structure, which includes a chloro group and a trifluoromethoxy group attached to a benzoic acid core .

Scientific Research Applications

3-Chloro-4-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

The compound is classified as an eye irritant (H319), skin irritant (H315), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Mechanism of Action

Target of Action

This compound is primarily used for research and development purposes . More studies are needed to identify its specific molecular targets and their roles in biological systems.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-(trifluoromethoxy)benzoic acid . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is applied. Detailed studies are needed to understand these influences better.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of 4-(trifluoromethoxy)benzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-4-(trifluoromethoxy)benzoic acid may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct chemical properties such as increased reactivity and enhanced lipophilicity. These features make it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVQWEOEEXGRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378744
Record name 3-Chloro-4-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158580-93-9
Record name 3-Chloro-4-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethoxy)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of n-butyl lithium (4.4 ml of 2.5M solution in hexanes) in dry diisopropyl ether was treated at −78° C. under an inert atmosphere with 3-chloro4-trifluoromethoxy-bromobenzene (2.96 g) in diisopropyl ether. After 10 minutes, excess carbon dioxide (in the form of pellets) was added and the mixture left to slowly warm to ambient temperature. Ice-water was added and the organic layer run off. The aqueous layer was acidified with dilute hydrochloric acid, extracted (ether), dried (magnesium sulphate) and evaporated to dryness to give 3-chloro-4-trifluoromethoxybenzoic acid (1.51 g) as a white solid, m.p. 110.5-111.5° C.
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Synthesis routes and methods II

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